2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a benzodioxole moiety fused to an isoxazole ring, linked via an acetamide group to a furan-2-ylmethyl substituent. Its structural uniqueness lies in the combination of a benzodioxole (associated with metabolic stability and bioavailability) and isoxazole (a heterocycle known for pharmacological activity). The furan-methyl group may enhance solubility or target interactions.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(18-9-13-2-1-5-21-13)8-12-7-15(24-19-12)11-3-4-14-16(6-11)23-10-22-14/h1-7H,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINZUKEGCMLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Group: This step often involves the use of a benzo[d][1,3]dioxole derivative, which can be introduced via a coupling reaction.
Attachment of the Furan Ring: The furan ring is typically introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the acylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Heterocyclic Cores
Penta-2,4-dienamide Derivatives (D14–D20)
These compounds () share the benzodioxole group but replace the isoxazole with conjugated dienamide chains. Key differences include:
- Substituents: D14–D20 feature phenylamino or benzyloxy groups, whereas the target compound has a furan-methyl acetamide.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| D14 | 13.7 | 208.9–211.3 |
| D15 | 21.7 | 191.0–192.0 |
| Target | N/A | Not reported |
The lower yields (13.7–24.8%) in D14–D20 suggest synthetic challenges compared to higher yields (50%) in benzodioxole-thiazole acetamides () .
Thiazole and Triazole Derivatives
- : 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide includes a triazole core and methoxy group. The thioether linkage may improve membrane permeability compared to the target’s isoxazole .
Thiazolidinone and Chloroacetamide Analogues
- : N-[2-(5-Benzodioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide features a thiazolidinone ring and chloroacetamide group. The chloro substituent may increase reactivity but reduce biocompatibility compared to the furan-methyl group .
Functional Group Variations in Acetamide Derivatives
Sulfonamide vs. Acetamide
- : 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide replaces the benzodioxole with a sulfonamide group. Sulfonamides typically enhance metabolic stability but may reduce CNS penetration compared to benzodioxole .
Furan vs. Benzyloxy/Pyridinyl Substituents
- : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity (10 mg/kg dose).
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Isoxazole ring : Often associated with various pharmacological effects.
- Furan group : Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown promising results regarding the anticancer properties of this compound. For instance, a study involving similar isoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were notably lower than those of established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, although further studies are necessary to elucidate the full spectrum of its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives incorporating benzo[d][1,3]dioxole and isoxazole moieties. The derivatives were evaluated for their anticancer activity using the SRB assay on multiple cancer cell lines, revealing significant cytotoxicity .
- Mechanistic Insights : Another research effort explored the mechanisms underlying the anticancer effects through assessments of apoptosis pathways, including annexin V-FITC assays and cell cycle analysis. These studies indicated that compounds similar to our target may induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
- Comparative Analysis : A comparative study highlighted the unique combination of structural features in this compound compared to other derivatives, suggesting that this unique architecture may enhance its biological activity through synergistic effects .
Q & A
Q. How can researchers optimize the synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide to improve yield and purity?
- Methodological Answer: Synthesis optimization requires multi-step planning:
- Catalyst Screening: Use high-throughput screening to identify efficient catalysts (e.g., palladium-based catalysts for coupling reactions) .
- Reaction Conditions: Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for isoxazole ring formation) to minimize side products .
- Purification: Employ HPLC or recrystallization (ethanol/water mixtures) to isolate high-purity fractions .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) and stereochemistry .
- X-ray Crystallography: Resolves 3D spatial arrangements of the isoxazole and furan rings .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Q. How can initial biological screening be designed to evaluate its potential therapeutic applications?
- Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) using fluorogenic substrates .
- Cell Viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM doses .
- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds .
Advanced Research Questions
Q. How should researchers resolve contradictory data in biological activity across studies (e.g., varying IC50 values)?
- Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Purity Validation: Re-test batches with ≥95% purity (HPLC) to exclude impurities affecting activity .
- Structural Analog Comparison: Benchmark against analogs (e.g., pyridin-2-ylmethyl vs. furan-2-ylmethyl derivatives) to isolate substituent effects .
Q. What computational methods predict biological targets and binding interactions for this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., PARP-1 or β-tubulin) based on the benzo[d][1,3]dioxole’s π-stacking potential .
- Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer:
- Substituent Variation: Replace the furan-2-ylmethyl group with pyridin-2-ylmethyl or thiophen-2-ylmethyl to modulate lipophilicity .
- Bioisosteric Replacement: Swap the isoxazole ring with oxadiazole or thiazole to assess heterocycle impact on target affinity .
- Pharmacophore Mapping: Identify critical moieties (e.g., benzo[d][1,3]dioxole for π-π interactions) via 3D-QSAR models .
Q. How can researchers evaluate the compound’s stability under physiological or storage conditions?
- Methodological Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH Stability: Test solubility and integrity in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
- Oxidative Stress: Expose to H₂O₂ (0.1–1%) and quantify remaining parent compound .
Q. What approaches address solubility limitations in pharmacological assays?
- Methodological Answer:
- Co-Solvents: Use DMSO (≤1%) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation: Synthesize hydrochloride or sodium salts via acid/base titration .
- Nano-Formulations: Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .
Q. How can target engagement be validated in cellular models?
- Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics using recombinant proteins .
Q. What considerations are critical for designing in vivo studies to assess metabolic stability?
- Methodological Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled analogs for mass balance and metabolite profiling (e.g., liver microsome assays) .
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
